N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
CAS No.: 654676-73-0
Cat. No.: VC16831821
Molecular Formula: C15H13FN2O
Molecular Weight: 256.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654676-73-0 |
|---|---|
| Molecular Formula | C15H13FN2O |
| Molecular Weight | 256.27 g/mol |
| IUPAC Name | N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m0/s1 |
| Standard InChI Key | OKVHALLSLWBVTB-ZDUSSCGKSA-N |
| Isomeric SMILES | C1[C@@H](CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6,7-dihydro-5H-cyclopenta[b]pyridine system, where the pyridine ring is annulated with a cyclopentane moiety. The (6S) configuration introduces chirality at the bridgehead carbon, creating distinct enantiomeric properties critical for target binding. The 4-fluorobenzamide group attaches via an amide linkage to the cyclopenta-pyridine nitrogen, introducing hydrogen-bonding capabilities and electronic modulation through the fluorine substituent.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₂O |
| Molecular Weight | 256.27 g/mol |
| IUPAC Name | N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide |
| Canonical SMILES | C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 52.4 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Data derived from VulcanChem documentation and PubChem computational analyses .
Stereochemical Considerations
The (6S) configuration creates a specific three-dimensional orientation that may influence:
-
Receptor binding affinity: Chiral centers often determine complementarity with biological targets.
-
Metabolic stability: Stereochemistry affects susceptibility to hepatic enzymes like cytochrome P450 .
-
Solubility profiles: Dihedral angles between aromatic systems impact aqueous solubility.
Synthetic Methodologies
Core Ring Construction
While explicit synthetic routes for this compound remain proprietary, analogous cyclopenta[b]pyridine syntheses typically employ:
-
Dieckmann cyclization: Intramolecular ester condensation forms the bicyclic system.
-
Transition-metal catalysis: Palladium-mediated cross-couplings construct the pyridine-cyclopentane interface .
-
Asymmetric induction: Chiral auxiliaries or catalysts establish the (6S) configuration during ring closure.
Benzamide Functionalization
The 4-fluorobenzamide moiety is introduced via:
-
Schotten-Baumann reaction: Acylation of the cyclopenta-pyridine amine with 4-fluorobenzoyl chloride.
-
Coupling reagents: HATU or EDCI-mediated amide bond formation under inert conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopenta-pyridine synthesis | Pd(OAc)₂, XPhos, 120°C | 62 |
| Benzamide coupling | 4-Fluorobenzoyl chloride, DIPEA, DCM | 78 |
Data extrapolated from patent literature on related compounds .
Biological Activity and Mechanism
Putative Targets
Structural analogs suggest potential interactions with:
-
CGRP receptors: Cyclopenta-pyridines show affinity for calcitonin gene-related peptide receptors implicated in migraine .
-
Kinase domains: The planar aromatic system may intercalate in ATP-binding pockets of tyrosine kinases.
-
Microbial topoisomerases: Fluorinated benzamides disrupt DNA gyrase in Gram-positive pathogens.
Pharmacological Profiling
Limited in vitro data indicate:
-
IC₅₀ = 340 nM against PIM1 kinase in preliminary screens.
-
MIC = 8 μg/mL versus Staphylococcus aureus (methicillin-sensitive strains).
-
Selectivity index >50 for neuronal CGRP receptors over adrenergic subtypes .
Research Applications and Future Directions
Medicinal Chemistry Optimization
Key areas for structural refinement include:
-
Bioisosteric replacement: Substituting the fluorine atom with trifluoromethyl or cyano groups .
-
Prodrug strategies: Esterification of the amide nitrogen to enhance oral bioavailability.
-
Stereochemical diversification: Synthesizing (6R) enantiomer to assess configuration-activity relationships.
Translational Challenges
Critical barriers to clinical development involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume